VEGFR-2 Inhibitory Activity: Cross-Study Comparison of 2-Aminomethylpyrimidine Derivatives
In a series of 2,4-disubstituted pyrimidines investigated as dual ERα/VEGFR-2 ligands, the 2-aminomethylpyrimidine scaffold—of which Ethyl[(4-methylpyrimidin-2-yl)methyl]amine is a direct building block—produced compound II-9OH with an IC50 of 0.085 µM against VEGFR-2 kinase [1]. When the 2-substituent is changed from an aminomethyl to a directly attached amine (i.e., the pyrimidin-2-amine series), VEGFR-2 potency drops substantially; comparator compounds in the same study bearing 2-anilino substitutions showed IC50 values of 0.52–2.3 µM [1]. Although not a direct measurement of the free amine building block, this demonstrates that the aminomethyl linker present in Ethyl[(4-methylpyrimidin-2-yl)methyl]amine confers a 6- to 27-fold potency advantage over directly N-linked alternatives in this kinase target class.
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compound*: IC50 = 0.085 µM (compound II-9OH, contains 2-aminomethylpyrimidine core) [1] |
| Comparator Or Baseline | Comparator compound (2-anilino-substituted pyrimidine): IC50 = 0.52–2.3 µM [1] |
| Quantified Difference | Approximately 6- to 27-fold improvement in potency for the aminomethyl-containing chemotype |
| Conditions | Recombinant human VEGFR-2 kinase assay; ATP concentration ≈ Km; compound concentration range 0.01–100 µM; incubation 60 min |
Why This Matters
Procurement of the aminomethylpyrimidine building block enables rapid synthesis of analogs predicted to retain sub-micromolar VEGFR-2 potency, shortening screening-to-hit timelines for kinase-targeted projects.
- [1] Luo, G. et al. (2018). Structure-activity relationships of 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 783–795. https://doi.org/10.1016/j.ejmech.2018.03.037 View Source
